molecular formula C14H9Cl4N3O2 B11098008 N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,5-dichlorophenyl)urea CAS No. 286430-79-3

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,5-dichlorophenyl)urea

Cat. No.: B11098008
CAS No.: 286430-79-3
M. Wt: 393.0 g/mol
InChI Key: NKZLIIMPZVGWCV-UHFFFAOYSA-N
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Description

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-(2,5-dichlorophenyl)urea is a chemical compound with the molecular formula C14H9Cl4N3O2 and a molecular weight of 393.052 g/mol . This compound is characterized by the presence of multiple chlorine atoms and a urea linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-(2,5-dichlorophenyl)urea typically involves the reaction of 2,6-dichloro-4-methyl-3-pyridinecarboxylic acid with 2,5-dichloroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-(2,5-dichlorophenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-(2,5-dichlorophenyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-(2,5-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-(2,5-dichlorophenyl)urea is unique due to its specific arrangement of chlorine atoms and the presence of both pyridyl and phenyl groups.

Properties

CAS No.

286430-79-3

Molecular Formula

C14H9Cl4N3O2

Molecular Weight

393.0 g/mol

IUPAC Name

2,6-dichloro-N-[(2,5-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide

InChI

InChI=1S/C14H9Cl4N3O2/c1-6-4-10(17)20-12(18)11(6)13(22)21-14(23)19-9-5-7(15)2-3-8(9)16/h2-5H,1H3,(H2,19,21,22,23)

InChI Key

NKZLIIMPZVGWCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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